1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a nitrogen atom in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of 4-pyridone with sodium borohydride in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process may be optimized for yield and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Further reduction can lead to the formation of piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiprotozoal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydropyridin-4-ol;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another isomer of tetrahydropyridine with different chemical properties.
2,3,4,5-Tetrahydropyridine: A structurally similar compound with distinct reactivity.
Piperidine: A fully saturated derivative of tetrahydropyridine.
Uniqueness
1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10ClNO |
---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyridin-4-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h1,3,5-7H,2,4H2;1H |
InChI Key |
GOEWZEAMXGKMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC=CC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.